
Sitagliptin Impurity B
Overview
Description
Sitagliptin Impurity B, also known as Defluoro Sitagliptin, is a process-related impurity of Sitagliptin, a dipeptidyl peptidase-4 (DPP-4) inhibitor used in treating type 2 diabetes mellitus . It is structurally characterized by the absence of one fluorine atom compared to the parent drug. Its molecular formula is C₁₆H₁₆F₅N₅O, with a molecular weight of 389.32 and a CAS number of 486460-31-5 . As a genotoxic impurity, its presence in pharmaceutical formulations must be rigorously controlled to ensure drug safety and efficacy. Analytical methods such as UHPLC-MS/MS are employed for its detection at trace levels (LOD: 0.002 ppm, LOQ: 0.005 ppm), adhering to ICH guidelines .
Preparation Methods
Synthetic Routes and Reaction Conditions: Two effective processes have been developed for the preparation of Sitagliptin phosphate, which can be adapted for the synthesis of Sitagliptin Impurity B. These include chemical resolution and asymmetric hydrogenation . The chemical resolution method involves reducing the enamine using sodium borohydride (NaBH4) and resolving racemates with (−)-di-p-toluoyl-L-tartaric acid . The asymmetric hydrogenation method uses b-ketomide intermediates and avoids the use of expensive noble metal catalysts .
Industrial Production Methods: Industrial production methods for Sitagliptin and its impurities typically involve large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. These methods often employ advanced techniques such as high-performance liquid chromatography (HPLC) for purification and quality control .
Chemical Reactions Analysis
Types of Reactions: Sitagliptin Impurity B undergoes various chemical reactions, including:
Oxidation: Involves the addition of oxygen or the removal of hydrogen.
Reduction: Involves the addition of hydrogen or the removal of oxygen.
Substitution: Involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions:
Oxidation: Common reagents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.
Substitution: Halogenating agents like chlorine (Cl2) and bromine (Br2) are commonly employed.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxygenated derivatives, while reduction can produce different hydrogenated compounds .
Scientific Research Applications
Pharmaceutical Research
Quality Control Reference Standard
Sitagliptin Impurity B serves as a reference standard in the quality control of Sitagliptin formulations. Its presence is critical for validating analytical methods used to assess the purity of pharmaceutical products. The compound’s unique structural characteristics, such as the absence of a fluorine atom, make it valuable for understanding how impurities can affect drug performance and safety .
Toxicological Studies
Cytotoxicity and Oxidative Stress Evaluation
Research has indicated that this compound may influence cytotoxicity and oxidative stress levels in vitro. Studies have been conducted to evaluate its effects on cellular health, particularly in pancreatic beta cells responsible for insulin secretion. These investigations are essential for assessing the safety profile of Sitagliptin formulations, especially when impurities are present .
Analytical Chemistry
Development and Validation of Analytical Methods
this compound is employed in the development and validation of analytical methods such as High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS). These methods are crucial for detecting and quantifying impurities in pharmaceutical products, ensuring compliance with regulatory standards .
Case Studies
-
Robustness Assessment in Analytical Methods
A study developed an HPLC method to quantify Sitagliptin alongside its impurities, including Impurity B. The method was validated for robustness using Box-Behnken experimental design, demonstrating how impurities can impact analytical results . -
Synthetic Route Optimization
Research into efficient synthetic routes for producing Sitagliptin impurities highlighted the importance of controlling impurity levels during drug synthesis. The study provided insights into how variations in synthesis conditions could lead to different impurity profiles, emphasizing the need for careful monitoring of compounds like this compound during production processes .
Mechanism of Action
The mechanism of action of Sitagliptin Impurity B is closely related to that of Sitagliptin. Sitagliptin inhibits the dipeptidyl peptidase-4 (DPP-4) enzyme, resulting in prolonged active incretin levels. This leads to increased insulin secretion and decreased glucagon release, thereby improving glycemic control . The molecular targets and pathways involved include the incretin hormones glucagon-like peptide-1 (GLP-1) and gastric inhibitory polypeptide (GIP) .
Comparison with Similar Compounds
Structural and Functional Differences
Sitagliptin (Parent Drug)
- Formula : C₁₆H₁₅F₆N₅O
- Molecular Weight : 407.31
- Key Feature : Contains six fluorine atoms, critical for DPP-4 inhibitory activity via π-π interactions with Arg358 and Tyr666 residues .
- IC₅₀ : 4.380 ± 0.319 nM (DPP-4 inhibition) .
Sitagliptin Impurity B (Defluoro)
- Formula : C₁₆H₁₆F₅N₅O
- Molecular Weight : 389.32
- Key Feature : Lacks one fluorine atom, reducing binding affinity to DPP-3. This structural change likely diminishes pharmacological activity, rendering it an inactive impurity .
Sitagliptin Ketoamide Impurity
- Formula : C₁₆H₁₂F₆N₄O₂
- Molecular Weight : 406.28
Sitagliptin EP Impurity C (5-Desfluoro)
- Formula : C₁₆H₁₅F₅N₅O
- Molecular Weight : 403.31
- Key Feature : Missing a fluorine atom at position 5, further reducing DPP-4 affinity compared to Impurity B .
Toxicological Profiles
- This compound: Limited direct toxicity data, but structural similarity to genotoxic nitrosamines (e.g., 7-nitroso impurity) necessitates stringent control .
- Validated UHPLC-MS/MS methods detect it at 0.005 ppm .
- Impurity V2 (Vildagliptin) : Exhibits cytotoxicity at 1000 μM in neutral red uptake assays, suggesting higher toxicity than this compound .
Analytical and Regulatory Considerations
Parameter | This compound | 7-Nitroso Impurity | Sitagliptin EP Impurity C |
---|---|---|---|
Detection Method | UHPLC-MS/MS | UHPLC-MS/MS | HPLC-UV |
LOD | 0.002 ppm | 0.002 ppm | 0.01 ppm |
Regulatory Limit | ≤1 ppm (ICH Q3A) | ≤0.03 ppm (ICH M7) | ≤1 ppm (EP) |
Key Risk | Structural genotoxicity | Carcinogenic nitrosamine | Reduced pharmacological activity |
Biological Activity
Sitagliptin Impurity B, also known as Defluoro Sitagliptin, is a notable impurity of the antidiabetic drug sitagliptin. Understanding its biological activity is crucial for assessing its safety and efficacy, especially given the increasing scrutiny on pharmaceutical impurities. This article explores the biochemical properties, mechanisms of action, and research findings related to this compound.
Overview of this compound
- Chemical Structure : this compound has a molecular formula of and is characterized by the absence of a fluorine atom compared to its parent compound, sitagliptin .
- Role in Pharmacology : As a DPP-4 inhibitor, it shares a similar pharmacological profile with sitagliptin, primarily enhancing the action of incretin hormones like GLP-1 and GIP.
This compound exerts its biological effects through the following mechanisms:
-
DPP-4 Inhibition :
- By competitively inhibiting dipeptidyl peptidase-4 (DPP-4), it prevents the degradation of incretin hormones, leading to increased insulin secretion and decreased glucagon release.
- This results in improved glycemic control by enhancing insulin availability during hyperglycemic states.
-
Cellular Effects :
- In pancreatic beta cells, it promotes insulin secretion in response to elevated glucose levels.
- In hepatocytes, it reduces glucagon production, thereby lowering hepatic glucose output.
This compound influences various biochemical pathways:
- Stability : Studies indicate that this compound remains stable under controlled conditions but may produce different biological activities upon degradation.
- Dosage Effects : Animal model studies reveal that low doses effectively inhibit DPP-4 without significant adverse effects, while higher doses may lead to hepatotoxicity and nephrotoxicity.
Case Studies
- Animal Studies :
- Human Clinical Trials :
Analytical Methods
To assess the presence and concentration of this compound, several analytical techniques have been developed:
Q & A
Basic Research Questions
Q. What analytical methods are recommended for identifying and quantifying Sitagliptin Impurity B in pharmaceutical formulations?
- Methodological Answer : Reverse-phase ultraperformance liquid chromatography (UPLC) coupled with triple quadrupole mass spectrometry (MS) is widely used due to its high sensitivity and specificity. For example, a validated method separates Sitagliptin phosphate monohydrate (retention time: 6.50 min) from Impurity B (retention time: 3.95 min) using a C18 column and gradient elution with mobile phases containing ammonium formate and acetonitrile. Peak resolution >2.0 ensures accurate quantification, with validation parameters (linearity, precision, accuracy) adhering to ICH Q2(R2) guidelines .
Q. What are the key regulatory guidelines governing the control of this compound?
- Methodological Answer : Impurity B must comply with ICH Q3D limits for elemental impurities and nitrosamine-specific guidelines (e.g., CDER’s acceptable intake limits for nitrosamines). Researchers should perform forced degradation studies under acidic, basic, oxidative, and thermal conditions to assess impurity formation pathways. Compliance with USP Chapter <232> and ICH Q3D ensures alignment with global pharmacopeial standards .
Q. How can researchers synthesize and characterize this compound for use as a reference standard?
- Methodological Answer : Synthesis typically involves isolating the impurity during Sitagliptin manufacturing or via intentional stress testing (e.g., nitrosation reactions). Characterization requires nuclear magnetic resonance (NMR), high-resolution MS, and HPLC purity >98%. Elemental analysis and spectral matching with authentic samples are critical for identity confirmation. Data must comply with ICH Q6A for new impurities .
Advanced Research Questions
Q. How can co-eluting impurities be resolved when analyzing this compound using chromatographic methods?
- Methodological Answer : Adjusting mobile phase composition (e.g., pH modifiers like 0.1% formic acid) or switching to a hydrophilic interaction liquid chromatography (HILIC) column can improve resolution. For MS detection, use multiple reaction monitoring (MRM) transitions specific to Impurity B (e.g., m/z 407.3 → 235.1) to minimize matrix interference. Method robustness should be tested across column batches and instruments .
Q. What strategies are effective for validating the stability of this compound under varying storage conditions?
- Methodological Answer : Conduct accelerated stability studies at 40°C/75% RH for 6 months, with periodic analysis via UPLC-MS. Monitor degradation products and ensure impurity levels remain within ICH Q1A(R2)-defined thresholds. Use Arrhenius kinetics to predict shelf-life, and validate storage in amber vials with nitrogen headspace to prevent photolytic/oxidative degradation .
Q. How should researchers address discrepancies in reported impurity profiles of Sitagliptin across different studies?
- Methodological Answer : Perform comparative analyses using identical chromatographic conditions and reference standards. Investigate potential sources of variability, such as synthesis routes (e.g., differences in starting materials or catalysts) or detection parameters (e.g., MS ionization efficiency). Cross-validate findings with orthogonal techniques like capillary electrophoresis or 2D-NMR .
Q. What advanced spectral techniques are recommended for structural elucidation of novel Sitagliptin-related impurities?
- Methodological Answer : High-resolution tandem MS (HRMS/MS) with collision-induced dissociation (CID) provides fragmentation patterns for structural hypotheses. Confirm using 2D-Nuclear Overhauser Effect Spectroscopy (NOESY) for stereochemical analysis and X-ray crystallography for absolute configuration determination. Purity must be ≥95% to avoid spectral interference .
Q. Methodological Considerations Table
Properties
IUPAC Name |
3-[[4-oxo-4-[3-(trifluoromethyl)-6,8-dihydro-5H-[1,2,4]triazolo[4,3-a]pyrazin-7-yl]-1-(2,4,5-trifluorophenyl)but-2-en-2-yl]amino]-1-[3-(trifluoromethyl)-6,8-dihydro-5H-[1,2,4]triazolo[4,3-a]pyrazin-7-yl]-4-(2,4,5-trifluorophenyl)butan-1-one | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H25F12N9O2/c33-19-11-23(37)21(35)7-15(19)5-17(9-27(54)50-1-3-52-25(13-50)46-48-29(52)31(39,40)41)45-18(6-16-8-22(36)24(38)12-20(16)34)10-28(55)51-2-4-53-26(14-51)47-49-30(53)32(42,43)44/h7-9,11-12,18,45H,1-6,10,13-14H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QQZZEIJGJLNXPW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN2C(=NN=C2C(F)(F)F)CN1C(=O)CC(CC3=CC(=C(C=C3F)F)F)NC(=CC(=O)N4CCN5C(=NN=C5C(F)(F)F)C4)CC6=CC(=C(C=C6F)F)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H25F12N9O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40723221 | |
Record name | 3-({4-Oxo-4-[3-(trifluoromethyl)-5,6-dihydro[1,2,4]triazolo[4,3-a]pyrazin-7(8H)-yl]-1-(2,4,5-trifluorophenyl)butan-2-yl}amino)-1-[3-(trifluoromethyl)-5,6-dihydro[1,2,4]triazolo[4,3-a]pyrazin-7(8H)-yl]-4-(2,4,5-trifluorophenyl)but-2-en-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40723221 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
795.6 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
898543-70-9 | |
Record name | 3-({4-Oxo-4-[3-(trifluoromethyl)-5,6-dihydro[1,2,4]triazolo[4,3-a]pyrazin-7(8H)-yl]-1-(2,4,5-trifluorophenyl)butan-2-yl}amino)-1-[3-(trifluoromethyl)-5,6-dihydro[1,2,4]triazolo[4,3-a]pyrazin-7(8H)-yl]-4-(2,4,5-trifluorophenyl)but-2-en-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40723221 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.